![molecular formula C9H15N3O B1651331 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine CAS No. 1258826-83-3](/img/structure/B1651331.png)
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of an oxadiazole ring substituted with a methyl group and a piperidin-3-ylmethyl group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl isocyanate to yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, especially at the methyl-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 3-(Piperidin-3-ylmethyl)-1,2,4-oxadiazole
- 5-Methyl-1,2,4-oxadiazole
Uniqueness
3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine is unique due to the presence of both a methyl group and a piperidin-3-ylmethyl group on the oxadiazole ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable scaffold for further research and development .
Properties
CAS No. |
1258826-83-3 |
|---|---|
Molecular Formula |
C9H15N3O |
Molecular Weight |
181.23 |
IUPAC Name |
5-methyl-3-(piperidin-3-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-9(12-13-7)5-8-3-2-4-10-6-8/h8,10H,2-6H2,1H3 |
InChI Key |
UIVPKOOMHSYUNJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CC2CCCNC2 |
Canonical SMILES |
CC1=NC(=NO1)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


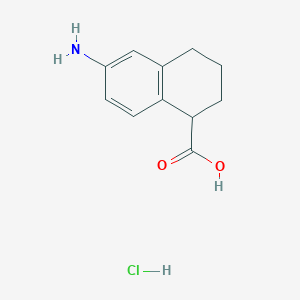
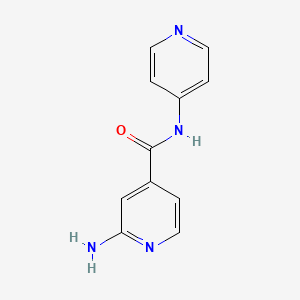
![2-amino-2-methyl-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B1651251.png)
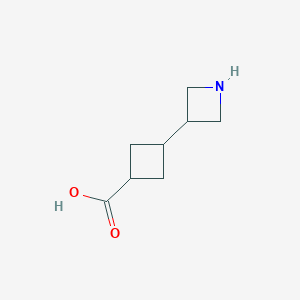
![9-(tert-Butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B1651253.png)
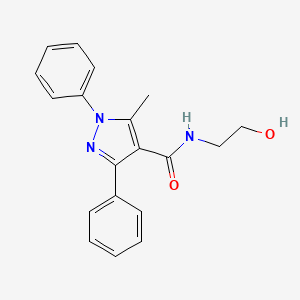
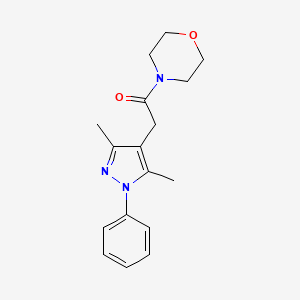
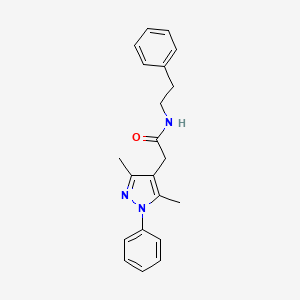
![4-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1651261.png)
![(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1651266.png)
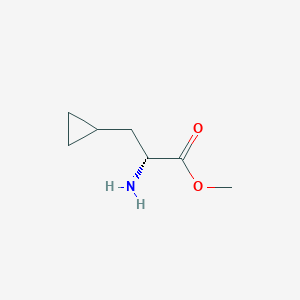
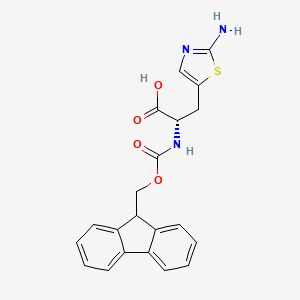
![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol](/img/structure/B1651269.png)
![7,7-Difluorobicyclo[4.1.0]heptan-2-amine](/img/structure/B1651270.png)
